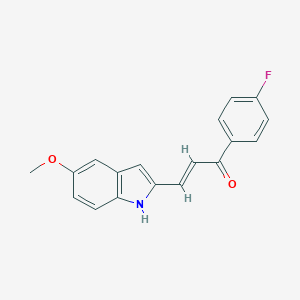![molecular formula C15H16FN5OS B499012 {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B499012.png)
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic compound that features a furan ring, a fluorophenyl group, and a tetrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of the furan ring with a fluorophenyl derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the Tetrazole Moiety: The tetrazole group is introduced via a cycloaddition reaction involving an azide and a nitrile.
Final Assembly: The final step involves the coupling of the furan-fluorophenyl intermediate with the tetrazole derivative under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Furanones and related derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE has several applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the tetrazole moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The fluorophenyl group enhances the compound’s lipophilicity, aiding in its cellular uptake.
類似化合物との比較
Similar Compounds
- N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
- N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine
Uniqueness
{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro and bromo analogs.
特性
分子式 |
C15H16FN5OS |
|---|---|
分子量 |
333.4g/mol |
IUPAC名 |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C15H16FN5OS/c1-21-15(18-19-20-21)23-9-8-17-10-13-6-7-14(22-13)11-2-4-12(16)5-3-11/h2-7,17H,8-10H2,1H3 |
InChIキー |
YIFMXHAISQXBTE-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=C(C=C3)F |
正規SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(2-ethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498935.png)
![3-(2-bromophenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498936.png)
![3-(2,5-dimethoxyphenyl)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B498937.png)
![1-[4-(1H-imidazol-1-yl)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B498938.png)


![4,6-dichloro-1-methyl-3-[5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-quinolinone](/img/structure/B498945.png)

![2-[4-(dimethylamino)phenyl]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one](/img/structure/B498948.png)

![3-(4-chlorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B498950.png)
